Product packaging for Benzylammonium iodide(Cat. No.:)

Benzylammonium iodide

Cat. No.: B8034516
M. Wt: 235.07 g/mol
InChI Key: PPCHYMCMRUGLHR-UHFFFAOYSA-N
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Description

Benzylammonium iodide (BzAI) is an organic salt with the formula C₇H₁₀IN and a molecular weight of 235.07 g/mol. This compound is a high-purity white powder that serves as a critical precursor and additive in the development of advanced perovskite-based optoelectronic devices. In perovskite photovoltaics, this compound is primarily used to induce the self-crystallization of a two-dimensional (2D) perovskite layer on top of a three-dimensional (3D) perovskite light absorber. This innovative approach results in perovskite solar cells with significantly enhanced power conversion efficiency and improved long-term operational stability . Its function extends to defect passivation at perovskite interfaces, which further boosts device performance. Beyond photovoltaics, researchers utilize this compound as a precursor for synthesizing high-speed and highly efficient perovskite light-emitting diodes (LEDs) . It is also employed in the synthesis of low-dimensional organic-metal halide hybrids, such as zero-dimensional (0D) cadmium iodide compounds, which are of significant interest for their unique luminescent properties . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Key Specifications: * CAS Number: 45579-91-7 * Molecular Formula: C₇H₁₀IN * Molecular Weight: 235.07 g/mol * Appearance: White to off-white crystalline powder * Purity: >98% * Melting Point: ~179 °C * Synonyms: Benzylamine hydroiodide, Phenylmethylamine iodide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10IN B8034516 Benzylammonium iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHYMCMRUGLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[NH3+].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Benzylammonium Iodide Derivatives

General Synthesis Routes for Benzylammonium Halides

The most direct and widely employed method for the synthesis of benzylammonium halides is a straightforward acid-base neutralization reaction. This process involves reacting benzylamine (B48309), a weak base, with a strong hydrohalic acid. For the synthesis of benzylammonium iodide, benzylamine (C₆H₅CH₂NH₂) is reacted with hydroiodic acid (HI).

The reaction proceeds as follows: C₆H₅CH₂NH₂ + HI → [C₆H₅CH₂NH₃]⁺I⁻

A typical laboratory synthesis involves dissolving benzylamine in a suitable solvent, such as ethanol, followed by the dropwise addition of a slight molar excess of hydroiodic acid while stirring. osti.gov The reaction is generally conducted at ambient temperature. After the reaction is complete, the solvent is removed, often by rotary evaporation, to yield the crude this compound salt. osti.gov The resulting precipitate is then washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials and impurities, yielding a purified white solid. osti.gov This method is highly efficient and can be easily adapted to produce other benzylammonium halides by substituting hydroiodic acid with hydrochloric acid (HCl) or hydrobromic acid (HBr).

Precursor Chemistry for Perovskite Material Integration

This compound is a pivotal precursor in the fabrication of two-dimensional (2D) and quasi-2D hybrid organic-inorganic perovskites. greatcellsolarmaterials.comchemborun.com In these structures, the bulky benzylammonium ([C₆H₅CH₂NH₃]⁺) cation acts as an organic spacer layer that separates inorganic lead-halide octahedral sheets. This architecture leads to the formation of natural quantum wells, which exhibit distinct optoelectronic properties compared to their 3D counterparts.

In perovskite synthesis, this compound is typically dissolved along with a metal halide (e.g., lead iodide, PbI₂) and often another smaller organic ammonium (B1175870) halide (e.g., methylammonium (B1206745) iodide or formamidinium iodide) in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). epfl.ch This precursor solution is then deposited as a thin film via techniques like spin-coating. epfl.ch The inclusion of this compound can also serve to passivate defects and improve the crystal formation of 3D perovskites, enhancing the efficiency and long-term stability of perovskite solar cells. epfl.chsigmaaldrich.com Research has shown that adding this compound to a formamidinium lead iodide (FAPbI₃) precursor solution helps to stabilize the desirable black perovskite α-phase, preventing its conversion to the non-perovskite yellow δ-phase and thereby improving device performance and longevity. epfl.chresearchgate.net

Derivatization Strategies of Benzylammonium Cations for Tailored Functionality

Modifying the chemical structure of the benzylammonium cation is a powerful strategy for fine-tuning the properties of perovskite materials. By introducing various substituents onto the phenyl ring, researchers can alter the cation's size, hydrophobicity, and electronic characteristics, which in turn influences the crystal structure, bandgap, and stability of the resulting perovskite. acs.org

The introduction of halogen atoms (fluorine, chlorine, bromine) onto the benzylammonium cation is a common derivatization strategy. The synthesis of these halogenated analogues follows the same general acid-base reaction pathway as the parent compound. A specific halogen-substituted benzylamine is reacted with hydroiodic acid to yield the corresponding ammonium iodide salt.

Table 1: Synthesis of Halogen-Substituted Benzylammonium Iodides
Target CompoundAmine PrecursorAcid Reactant
4-Fluorothis compound4-FluorobenzylamineHydroiodic acid (HI)
4-Chlorothis compound4-ChlorobenzylamineHydroiodic acid (HI)
4-Bromothis compound4-BromobenzylamineHydroiodic acid (HI)

Beyond simple halogenation, a wide array of other functional groups can be introduced to the benzylammonium framework to tailor its functionality. A notable example is the synthesis of 4-(trifluoromethyl)this compound, which is used to modify perovskite grain surfaces. chemborun.comgreatcellsolarmaterials.com The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group can significantly alter the electronic properties of the cation. greatcellsolarmaterials.com

The synthesis of these analogues is also achieved through the reaction of the appropriately substituted benzylamine with hydroiodic acid. This modular approach provides a vast chemical space for designing organic cations with specific properties. By rationally selecting substituents, it is possible to control the electronic band structure and intermolecular interactions within the perovskite lattice, offering a pathway to novel materials for advanced applications in solar cells and light-emitting diodes. researchgate.net

Table 2: Synthesis of Other Substituted this compound Analogues
Target CompoundAmine PrecursorAcid Reactant
4-(Trifluoromethyl)this compound4-(Trifluoromethyl)benzylamineHydroiodic acid (HI)

Role of Benzylammonium Iodide in Perovskite Crystal Engineering and Phase Behavior

Modulation of Perovskite Crystal Growth and Morphology

The introduction of benzylammonium iodide into perovskite precursor solutions has a profound impact on the crystallization process, influencing the kinetics, orientation, and self-assembly of the resulting perovskite thin films.

This compound (BzI) plays a crucial role in the crystallization kinetics of perovskite thin films by interacting with the primary perovskite components. When added to a formamidinium lead iodide (FAPbI3) precursor solution, BzI reacts with FAPbI3, modulating the surface and grain boundaries of the resulting perovskite structure. epfl.ch This interaction can influence the nucleation and growth stages of the film formation. The addition of benzylammonium cations can lead to the formation of intermediate phases that subsequently transform into the desired perovskite structure. This multi-stage crystallization process can postpone the perovskite phase transformation time and broaden the transition zone, allowing for a more controlled and elongated crystallization process. osti.gov This controlled growth often results in perovskite films with improved crystallinity and reduced defect density. osti.gov

Research has shown that the presence of large organic cations like benzylammonium can increase the activation energy for nucleation and growth. osti.gov This increase in the energy barrier slows down the crystallization process, preventing the rapid and uncontrolled crystal growth that can lead to the formation of small grains and numerous defects. By carefully controlling the molar ratio of this compound in the precursor solution, it is possible to fine-tune the crystallization dynamics to achieve optimal film quality. For instance, in one study, different molar ratios of BzI were added to a FAPbI3 precursor solution, resulting in various FAPbI3(BzI)x compositions, which were then annealed to form the final perovskite film. uni-tuebingen.de

The ability of this compound to influence film texture is attributed to the interaction of the bulky benzylammonium cation with the perovskite crystal lattice during its formation. These large organic cations can act as templates or structure-directing agents, favoring the growth of crystals along specific crystallographic directions. The resulting textured films with a preferred orientation can facilitate more efficient charge extraction and reduce charge recombination at the interfaces within a solar cell. researchgate.net

Interactive Data Table: Effect of Benzylammonium Cations on Perovskite Film Orientation

Perovskite CompositionAdditivePredominant Crystal OrientationReference
FAxMA1–xPbI3None rug.nl shuaigroup.netresearchgate.net
FAxMA1–xPbI3This compound (BzAI) acs.org shuaigroup.netresearchgate.net

Stabilization of Thermodynamically Metastable Perovskite Phases

A significant challenge in the development of high-performance perovskite solar cells is the inherent instability of the desired photoactive perovskite phases under ambient conditions. This compound has proven to be an effective agent for stabilizing these thermodynamically metastable phases.

Formamidinium lead iodide (FAPbI3) is a promising perovskite material due to its optimal bandgap for solar energy conversion. However, at room temperature, its photoactive cubic α-phase is thermodynamically metastable and tends to convert into a photo-inactive hexagonal δ-phase, often referred to as the "yellow phase". epfl.chuni-tuebingen.de This phase transition severely degrades the performance of FAPbI3-based devices.

The addition of this compound (BzI) is a successful strategy to stabilize the desirable α-FAPbI3 phase. epfl.chuni-tuebingen.de The mechanism of this stabilization involves the benzylammonium cations modulating the surface and grain boundaries of the FAPbI3 perovskite. epfl.ch While it was initially thought that this might lead to the formation of low-dimensional Bz2FAn−1PbnI3n+1 phases, further studies have indicated that the Bz moieties primarily reside at the surface and grain boundaries without forming these distinct low-dimensional phases. uni-tuebingen.de This surface modification is believed to reduce the surface energy, which plays a dominant role in stabilizing the metastable perovskite phase. researchgate.netacs.org This strategy has led to the fabrication of FAPbI3-based perovskite solar cells with power conversion efficiencies exceeding 20% and significantly enhanced long-term stability, maintaining 80% of their initial performance after a year under ambient conditions. epfl.ch

Interactive Data Table: Performance of FAPbI3 Perovskite Solar Cells with and without this compound

Device CompositionPower Conversion Efficiency (PCE)Stability (after 1 year)Reference
FAPbI3-Rapid degradation uni-tuebingen.de
FAPbI3(BzI)0.25>20%Maintains 80% of initial PCE epfl.ch

The use of mixed-cation perovskites, where multiple different cations occupy the 'A' site of the ABX3 perovskite structure, is a common strategy to enhance both the efficiency and stability of perovskite solar cells. This compound has been incorporated into such mixed-cation systems, where it interacts with other cationic species to influence the final properties of the perovskite film.

Engineering of Low-Dimensional and Quasi-2D Perovskite Structures

The incorporation of this compound has become a pivotal strategy in the engineering of low-dimensional perovskite structures. The large, bulky nature of the benzylammonium (BzA⁺) cation plays a crucial role in disrupting the continuous three-dimensional (3D) corner-sharing octahedral network of typical ABX₃ perovskites. rsc.orgmdpi.com This disruption leads to the formation of two-dimensional (2D) layers or mixed-dimensional, quasi-2D structures with unique optoelectronic properties and significantly enhanced environmental stability. mdpi.comrsc.org

Formation of Ruddlesden-Popper Layered Perovskite Phases

Ruddlesden-Popper (RP) phases are a class of layered perovskite structures with the general formula A'₂Aₙ₋₁BₙX₃ₙ₊₁, where A' is a large organic spacer cation, A is a smaller monovalent cation, B is a divalent metal cation, and X is a halide anion. mdpi.com In this framework, the benzylammonium cation acts as the large spacer (A') that separates slabs of corner-sharing [BX₆]⁴⁻ octahedra. The 'n' value denotes the number of octahedral layers sandwiched between the organic spacer layers. rsc.orgmdpi.com

The introduction of this compound facilitates the formation of these RP structures. For instance, a pure 2D perovskite (n=1) with the composition (BzA)₂PbI₄ can be synthesized. rsc.orgrsc.org These n=1 phases consist of single layers of lead iodide octahedra separated by bilayers of benzylammonium cations. acs.org Formulations can also be designed to create higher 'n' value RP phases, such as (BzA)₂(FA)ₙ₋₁PbₙI₃ₙ₊₁ (where FA is formamidinium), by carefully controlling the stoichiometric ratio of the precursor materials. mdpi.com The insulating and hydrophobic nature of the benzylammonium spacer layers provides a barrier against moisture, enhancing the material's stability, which is a significant challenge for conventional 3D perovskites. nih.gov

Research has demonstrated the reliable synthesis and characterization of benzylammonium-based RP phase perovskites for various applications. Studies on (BzA)₂PbX₄ (where X = Br, I) have highlighted their potential in non-volatile memory and neuromorphic computing due to their distinct resistive switching behavior. rsc.orgrsc.org The underlying mechanism is attributed to the migration of halide ions and the formation of conductive filaments within the layered structure. rsc.orgrsc.org

Table 1: Properties of Benzylammonium-Based Ruddlesden-Popper (n=1) Perovskites
CompoundHalide (X)Key Research FindingApplicationReference
(BzA)₂PbI₄IodideExhibits gradual set/reset processes and good retention and endurance.Analog Resistive Switching, Neuromorphic Computing rsc.org
(BzA)₂PbBr₄BromideFeatures abrupt switching behavior with a superior on/off ratio.Digital Resistive Switching, Non-Volatile Memory rsc.org

Design and Fabrication of Quasi-Two-Dimensional Perovskite Architectures

Quasi-two-dimensional (quasi-2D) perovskites are materials that contain a mixture of 2D and 3D perovskite domains, often in a graded or randomly distributed manner. researchgate.netmdpi.com this compound is frequently used as a critical additive or co-spacer cation to fabricate these architectures. greatcellsolarmaterials.comacs.org In this approach, a substoichiometric amount of this compound is added to a 3D perovskite precursor solution. During film formation and annealing, the bulky benzylammonium cations position themselves at the grain boundaries and surfaces of the 3D perovskite, or induce the formation of low-n RP phases mixed with 3D-like (high-n) domains. nih.govgreatcellsolarmaterials.com

This strategy of "dimensional engineering" allows for fine control over the crystal growth, phase distribution, and optoelectronic properties of the perovskite film. mdpi.comacs.org The presence of benzylammonium-induced 2D or quasi-2D structures can passivate defects, enhance charge transfer, and suppress non-radiative recombination, leading to significant improvements in the performance and stability of perovskite solar cells (PSCs). rsc.orgnih.gov

Systematic studies have explored how modifications to the benzylammonium cation itself can further optimize quasi-2D perovskite films. For example, incorporating halogenated benzylammonium derivatives as a second spacer cation has been shown to yield high-quality films with superior crystallinity and fewer defects due to the enhanced electronegativity of the spacer. rsc.org Similarly, altering the substitution position of fluorine atoms on the phenyl ring of the benzylammonium cation affects the crystal orientation, film morphology, and carrier mobility of the resulting quasi-2D perovskite. rsc.org Research found that para-substituted fluorinated phenylmethylamine (pFPMA) resulted in films with preferential in-plane orientation and superior charge transport, leading to higher power conversion efficiencies in solar cells. rsc.org

Table 2: Performance of Quasi-2D Perovskite Solar Cells Engineered with this compound and Derivatives
Spacer Cation SystemKey Engineering StrategyResulting Power Conversion Efficiency (PCE)Notable ImprovementReference
Benzylammonium (BzA)Additive to induce self-crystallization of 2D layer on 3D perovskite.Not specifiedEnhanced long-term stability. greatcellsolarmaterials.com
Halogenated BenzylammoniumIncorporated as a second spacer cation in HEA-based quasi-2D perovskites.18.75% (up from 15.19%)Enhanced Voc and FF; improved thermal (81% retention after 200h at 85°C) and humidity (90% retention after 1500h at 45% RH) stability. rsc.org
p-fluorophenylmethylammonium (pFPMA)Fluorination at the para-position of the benzylamine (B48309) group (n=5).15.88%Superior crystallinity and carrier mobility compared to ortho- and meta-substituted counterparts (12.62% and 7.8% PCE, respectively). rsc.org
Benzylammonium (BZA) + Guanidinium (GA)Used as co-spacer cations to control phase distribution.14.95% - 16.23%Increased grain size and enhanced crystallinity. acs.org

Interfacial and Defect Engineering Mediated by Benzylammonium Iodide in Perovskite Devices

Passivation of Perovskite Surface and Grain Boundary Defects

Polycrystalline perovskite films, typically fabricated through solution-based methods, inherently contain a high density of defects, particularly at the surfaces and grain boundaries. rsc.org These defects, including ionic vacancies and uncoordinated lead ions, act as trapping centers for charge carriers, leading to non-radiative recombination and degradation of the perovskite material. researchgate.netmaterialsfutures.org Benzylammonium iodide is utilized as a passivating agent to mitigate these detrimental effects. researchgate.net

The introduction of BAI, often through a post-treatment step, leads to the formation of a thin, two-dimensional (2D) perovskite-like layer on top of the three-dimensional (3D) bulk perovskite. greatcellsolarmaterials.com This 2D capping layer effectively passivates the surface defects, leading to a significant reduction in trap-state density. For instance, studies have shown a decrease in trap density from 2.53 × 10¹⁶ to 1.54 × 10¹⁶ cm⁻³ after treatment with a similar organic salt. rsc.org This passivation is crucial for improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cells. rsc.orgtechscience.cn

The bulky organic benzylammonium cations are key to this passivation strategy. researchgate.net While the smaller halide anions can diffuse into the bulk perovskite to heal vacancies, the larger benzylammonium cations tend to remain at the surface and grain boundaries. researchgate.net This targeted passivation scheme effectively reduces defect density at these critical locations. researchgate.netnih.gov

Mechanistic Insights into Defect Healing via Hydrogen Bonding and Electrostatic Interactions

The defect-healing mechanism of this compound is rooted in the chemical interactions between its constituent ions and the defect sites on the perovskite surface. The ammonium (B1175870) group (-NH₃⁺) of the benzylammonium cation plays a crucial role in passivating negatively charged defects. It can form hydrogen bonds with undercoordinated halide ions (e.g., I⁻) at the perovskite surface, effectively neutralizing these trap states. nih.govmdpi.com

Simultaneously, the iodide anion (I⁻) from BAI can fill halide vacancies, which are common defects in perovskite films and act as electron traps. nih.gov Beyond these direct interactions, electrostatic interactions also contribute to the passivation effect. The positively charged benzylammonium cations can interact with negatively charged lead-iodide antisite defects or lead vacancies, while the iodide anions can compensate for positively charged defects like halide vacancies. scispace.com For instance, the sulfonate moiety of some passivating molecules can coordinate with Pb²⁺ ions, while the imidazolium (B1220033) group interacts electrostatically with I⁻ ions of the perovskite. scispace.com This dual-action passivation, addressing both anionic and cationic defects, is a key advantage of using organic ammonium salts like BAI.

Suppression of Non-Radiative Recombination Pathways at Perovskite Interfaces

Optimization of Charge Carrier Dynamics at Perovskite Interfaces

The interfaces between the perovskite absorber layer and the electron and hole transport layers (ETL and HTL) are critical for efficient charge separation and extraction. nih.gov this compound plays a significant role in optimizing the charge carrier dynamics at these interfaces, leading to improved device performance.

Impact on Charge Extraction Efficiency and Transport Mechanisms

Efficient charge extraction is paramount for achieving high short-circuit current density (Jsc) and fill factor in perovskite solar cells. nih.gov The passivation of interfacial defects by BAI reduces charge carrier trapping, thereby facilitating more efficient charge transfer from the perovskite layer to the respective transport layers. nih.gov The formation of a 2D capping layer can also create a more favorable energy level alignment at the interface, reducing the energy barrier for charge extraction. mdpi.comnih.gov

The following table illustrates the impact of organic ammonium salt treatment on the performance of perovskite solar cells, showcasing the improvement in key photovoltaic parameters.

TreatmentVoc (V)Jsc (mA/cm²)FFPCE (%)
Control1.11--21.27
With Phenylamidinium Iodide1.16--23.24
Control--0.69615.94
With 4 mM PEAI--0.75117.62

Data synthesized from multiple sources. rsc.orgresearchgate.net

Reduction of Hysteresis Effects in Perovskite Devices

Current-voltage (J-V) hysteresis is a common and undesirable phenomenon in perovskite solar cells, where the measured power conversion efficiency depends on the voltage scan direction and rate. rsc.org This hysteresis is widely attributed to the migration of mobile ions (primarily iodide vacancies) within the perovskite layer under an applied electric field, which leads to charge accumulation at the interfaces and a screening of the internal electric field. nih.govnsf.gov

Modulation of Work Function at Perovskite/Charge Transport Layer Interfaces

The energy level alignment at the interfaces between the perovskite and the charge transport layers is a critical factor that governs the efficiency of charge separation and extraction, and ultimately determines the open-circuit voltage of the device. nih.gov The work function of the materials at these interfaces plays a key role in establishing this alignment.

The deposition of a layer of this compound can modulate the work function of the underlying charge transport layer or the perovskite surface itself. The polar nature of the this compound molecule can induce a surface dipole, which alters the surface potential and, consequently, the work function. For example, treatment with ethylammonium (B1618946) bromide has been shown to shift the valence band maximum of the perovskite from -5.38 eV to -5.09 eV, creating a more favorable alignment for hole extraction. nih.gov This tailored interfacial electronic structure can reduce the energy barrier for charge transfer, leading to more efficient charge extraction and a reduction in interfacial recombination losses. This, in turn, can lead to an increase in the open-circuit voltage and fill factor of the perovskite solar cell.

Advanced Spectroscopic Characterization of Benzylammonium Iodide in Perovskite Systems

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique that provides detailed insights into the local chemical environments, intermolecular interactions, and dynamics of atomic nuclei within solid materials. In the context of benzylammonium iodide-containing perovskites, ssNMR offers a unique window into the behavior of the organic cation and its influence on the inorganic framework.

Solid-state NMR is particularly effective in elucidating the microscopic interactions between the benzylammonium (BzA⁺) cation and the lead iodide inorganic layers. Techniques such as ¹H-¹³C Cross-Polarization Magic Angle Spinning (CPMAS) are instrumental in this regard. The chemical shifts observed in ¹³C NMR spectra can reveal the nature of the local environment around the carbon atoms of the benzylammonium cation.

Studies on formamidinium lead iodide (FAPbI₃) perovskites stabilized with this compound have utilized ssNMR to understand the microscopic structure. researchgate.net For instance, ¹³C NMR spectra of benzylammonium-based systems have shown distinct chemical shifts in the aromatic region, typically between 120 and 130 ppm, which are sensitive to the local packing and electronic environment. researchgate.net The interaction of the BzA⁺ cation with the perovskite lattice can lead to subtle changes in these chemical shifts compared to pure this compound, indicating a direct electronic or structural influence.

The analysis of ¹H NMR spectra is also crucial. The proton chemical shifts of the amine group (-NH₃⁺) in benzylammonium are particularly sensitive to hydrogen bonding interactions with the iodide ions of the perovskite lattice. Changes in these shifts can provide direct evidence of the strength and nature of the cation-anion interactions at the organic-inorganic interface.

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for Benzylammonium-Based Perovskite Systems.
Carbon PositionTypical Chemical Shift Range (ppm)Information Gained
Aromatic (C₆H₅)120 - 130Sensitive to π-π stacking interactions and local electronic environment. researchgate.net
Methylene (-CH₂-)~45Indicates the conformational state of the benzyl (B1604629) group.

The dynamics of the organic cation within the perovskite structure are critical to its properties, including charge carrier mobility and thermal stability. Solid-state NMR relaxation time measurements, such as spin-lattice relaxation (T₁) and spin-lattice relaxation in the rotating frame (T₁ρ), can provide quantitative information about the motional processes of the benzylammonium cation. nih.govnih.gov These motions can range from fast reorientations of the entire cation to slower, more localized motions of the phenyl ring or the ammonium (B1175870) group.

By measuring T₁ and T₁ρ as a function of temperature, the activation energies (Ea) and correlation times (τc) for these dynamic processes can be determined. nih.gov Although specific data for this compound is not widely available, studies on similar organic cations in perovskites have shown that these dynamics occur on the picosecond to nanosecond timescale. nih.govresearchgate.net Such investigations are crucial for understanding how the motional freedom of the benzylammonium cation influences the stability of the perovskite phase.

Furthermore, ssNMR can be used to study halide mixing in perovskites containing this compound. The chemical shifts of nuclei like ²⁰⁷Pb are highly sensitive to the halide environment. In mixed-halide perovskites, the presence of different halides (e.g., iodide and bromide) around the lead atoms will result in distinct ²⁰⁷Pb NMR signals, allowing for the quantification of halide distribution and the detection of any phase segregation. unipi.it

To gain a more comprehensive understanding of the structure and dynamics, multi-nuclear and two-dimensional (2D) NMR techniques are employed. Multi-nuclear approaches involve the study of various NMR-active nuclei within the perovskite, such as ¹H, ¹³C, ¹⁴N, and ²⁰⁷Pb. Each nucleus provides a unique perspective on the local structure and dynamics. unipi.it

Two-dimensional NMR experiments, such as Heteronuclear Correlation (HETCOR) spectroscopy, are particularly powerful for establishing through-space connectivities between different nuclei. For example, a ¹H-¹³C HETCOR experiment can reveal which protons are spatially close to which carbon atoms in the benzylammonium cation, helping to confirm spectral assignments and provide insights into the conformation and packing of the organic cations within the perovskite lattice. rsc.orgnih.gov These advanced techniques are essential for building a complete atomic-level picture of how this compound influences the structure and properties of perovskite materials.

X-ray Diffraction and Scattering Techniques

X-ray diffraction (XRD) and scattering techniques are indispensable for determining the crystal structure, phase purity, and orientation of perovskite materials. For perovskites incorporating this compound, these methods provide critical information on how the bulky organic cation influences the long-range order of the inorganic framework.

The incorporation of benzylammonium cations into the perovskite structure leads to the formation of 2D layered perovskites with the general formula (C₆H₅CH₂NH₃)₂PbI₄. Single-crystal XRD is the definitive method for determining the precise atomic arrangement in these materials.

Table 2: Crystallographic Data for (C₆H₅CH₂NH₃)₂PbI₄ at 180 K. duke.edu
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.1437
b (Å)8.6684
c (Å)28.5984

The substitution of atoms on the benzyl ring of the benzylammonium cation can be used to systematically tune the crystal symmetry. For example, halogen substitution can lower the crystal symmetry, leading to non-centrosymmetric structures. This symmetry breaking is of great interest for applications in areas such as spintronics and nonlinear optics.

For device applications, perovskites are typically deposited as thin films. The orientation of the crystalline domains within these films is critical for efficient charge transport. Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a powerful technique for probing the preferred orientation of perovskite thin films. researchgate.netaip.orgyoutube.com

In layered perovskites containing this compound, the insulating nature of the organic layers makes it crucial for the inorganic layers to be oriented perpendicular to the substrate to facilitate charge transport. GIWAXS patterns can reveal whether the crystallites have a preferred vertical or horizontal orientation. researchgate.netjku.at Studies on similar 2D perovskite systems have shown that processing conditions, such as the choice of solvent and the use of additives, can significantly influence the film orientation. rsc.orgrsc.org

Furthermore, in-situ XRD and GIWAXS measurements as a function of temperature can be used to study structural phase transformations. nih.govmdpi.comresearchgate.net Perovskite materials are known to undergo temperature-induced phase transitions, which can alter their crystal symmetry and electronic properties. By monitoring the changes in the diffraction patterns during heating or cooling, the transition temperatures and the nature of the structural changes in benzylammonium-containing perovskites can be determined. This information is vital for understanding the material's stability and operational range in electronic devices.

Advanced X-ray Diffraction: High-Resolution and Grazing Incidence X-ray Scattering Studies

Advanced X-ray diffraction (XRD) techniques are indispensable for elucidating the structural properties of perovskite thin films incorporating this compound. High-resolution XRD provides precise information about the crystal structure, lattice parameters, and phase purity of the material. In benzylammonium-containing perovskites, these measurements are crucial for confirming the incorporation or surface modulation effects of the bulky benzylammonium cation and for identifying the formation of desired crystal phases, such as the stable black α-phase of formamidinium lead iodide (FAPbI₃). uni-tuebingen.de

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is particularly powerful for analyzing the crystallinity and orientation of thin films, which are critical factors for device performance. kuleuven.beyoutube.com This surface-sensitive technique provides insights into how crystallites are oriented with respect to the substrate. youtube.comanl.gov For perovskite films modified with this compound, GIWAXS can reveal whether the benzylammonium cations induce a preferred orientation of the perovskite crystals. anl.govustb.edu.cn For instance, studies on similar 2D/3D perovskite systems have shown that bulky organic cations can facilitate the vertical orientation of crystal planes, which is beneficial for charge transport in solar cells. youtube.comustb.edu.cn The scattering patterns obtained from GIWAXS can distinguish between planes parallel (out-of-plane) and perpendicular (in-plane) to the substrate, offering a comprehensive picture of the film's texture and the influence of additives like this compound on crystal growth and orientation. youtube.com

Vibrational Spectroscopy (Raman Spectroscopy)

Raman spectroscopy serves as a sensitive, non-destructive probe of the local chemical environment and vibrational dynamics within this compound-modified perovskites. It provides detailed information on the organic cation's behavior, its interaction with the inorganic lattice, and structural phase transitions.

Characterization of Ammonium Bending Vibrations in Benzylammonium-Based Perovskites

The vibrational modes of the organic benzylammonium (C₆H₅CH₂NH₃⁺) cation, particularly the ammonium headgroup, are key indicators of its interaction with the inorganic lead-iodide framework. Research combining Raman spectroscopy and first-principles calculations has focused on characterizing the Raman-active modes in two-dimensional (2D) benzylammonium lead iodide [(BNA)₂PbI₄] perovskites. The most intense molecular constituent signals appear in the 1400–1600 cm⁻¹ spectral range, which are assigned to ammonium bending vibrations. researchgate.net By comparing the vibrational spectra of the isolated benzylammonium cation with its spectrum within the perovskite lattice, it has been demonstrated that the inorganic framework significantly modulates the vibrational properties of the organic cation. researchgate.net This modulation indicates a strong coupling and interaction between the organic and inorganic components. The properties of these Raman-active ammonium bending modes can, therefore, effectively probe the local microscopic structure of the inorganic lattice. researchgate.net

Vibrational Mode Typical Raman Shift (cm⁻¹) for (BNA)₂PbI₄ Assignment
Ammonium Bending1400 - 1600Vibrations of the -NH₃⁺ headgroup

Analysis of Anharmonic Properties and Phonon Coupling between Organic and Inorganic Components

The interaction between the low-frequency vibrations of the inorganic lead-iodide cage and the internal modes of the organic benzylammonium cation is a critical aspect of hybrid perovskite physics. This interaction, known as phonon coupling, is often anharmonic, meaning the vibrations are not simple harmonic oscillations. arxiv.orgduke.edu This anharmonicity is significant in soft hybrid perovskite lattices and plays a crucial role in their thermal and electronic properties. kyoto-u.ac.jp

In benzylammonium-based systems, the vibrations of the organic cation can couple with the phonons of the inorganic lattice, influencing charge carrier scattering and recombination rates. Raman spectroscopy can probe this coupling by observing shifts and broadening of vibrational peaks. kyoto-u.ac.jp For instance, red frequency shifts in ammonium vibrations when incorporated into the halide framework can indicate a strengthening of the interaction between the halide and the organic cation. bath.ac.uk The strong anharmonicity in halide perovskites can lead to overdamped optical phonons, which has a significant impact on electron-phonon interactions and the formation of polarons—charge carriers dressed in a cloud of phonons. kyoto-u.ac.jp Understanding these anharmonic couplings is essential for explaining the unique optoelectronic properties of these materials. arxiv.orgresearchgate.net

Temperature-Dependent Vibrational Mode Evolution and Structural Changes

Temperature-dependent Raman spectroscopy is a powerful tool for monitoring structural phase transitions in hybrid perovskites. semanticscholar.orgnih.govnih.gov As the temperature changes, benzylammonium-containing perovskites can undergo transitions between different crystalline phases (e.g., orthorhombic to tetragonal). These transitions are characterized by distinct changes in the Raman spectra, such as shifts in peak positions, splitting of degenerate modes, and changes in the full width at half maximum (FWHM) of the bands. nih.govmdpi.com

For example, studies on similar hybrid perovskites show that the vibrational modes associated with the organic cation's torsion and the inorganic cage vibrations are particularly sensitive to temperature. semanticscholar.org Anomalous temperature dependence, such as peak broadening or narrowing, can be attributed to dynamic effects like the reorientation of the organic cation within the inorganic cage. semanticscholar.orgnih.gov By tracking the evolution of these Raman bands with temperature, it is possible to identify phase transition points and gain insight into the changes in molecular dynamics and lattice distortion across these transitions. mdpi.com

Optoelectronic Spectroscopic Probes of Perovskite Film Quality Modified by this compound

The incorporation of this compound as an additive or for surface treatment significantly impacts the optoelectronic properties and quality of perovskite films. UV-Vis absorption and photoluminescence spectroscopy are primary techniques used to quantify these effects.

UV-Vis Absorption and Photoluminescence Analysis for Perovskite Optoelectronic Properties

The addition of this compound (BzI) to formamidinium lead iodide (FAPbI₃) has been shown to stabilize the desired α-FAPbI₃ perovskite phase, which is crucial for high-performance photovoltaics. uni-tuebingen.de UV-Vis absorption spectroscopy is used to confirm the bandgap of the resulting perovskite film. Studies show that incorporating up to 25% BzI does not significantly alter the absorption onset at around 830 nm, indicating that the optoelectronic properties of the 3D FAPbI₃ phase are maintained. uni-tuebingen.de

Photoluminescence (PL) spectroscopy provides direct insight into the electronic quality of the film, particularly regarding defect passivation. The incorporation of benzylammonium-related species can significantly enhance the PL intensity and the photoluminescence quantum yield (PLQY), which is a direct measure of the suppression of non-radiative recombination pathways. bham.ac.ukescholarship.org This enhancement points to effective passivation of defects at the perovskite's surface and grain boundaries. escholarship.org Time-resolved photoluminescence (TRPL) measurements further confirm this by showing longer charge carrier lifetimes in modified films. bham.ac.uk For instance, while a control FAPbI₃ film might show a maximum emission peak at 810 nm, the BzI-modified film shows a strongly enhanced PL signal at the same wavelength, without evidence of forming separate 2D perovskite phases that would emit at different wavelengths. uni-tuebingen.de

Spectroscopic Probe Effect of this compound Modification Reference Finding
UV-Vis Absorption Absorption onset remains consistent (~830 nm), indicating the preservation of the 3D perovskite bandgap. uni-tuebingen.deNo significant change in the optical bandgap with the additive. uni-tuebingen.debham.ac.uk
Photoluminescence (PL) Increased PL intensity and quantum yield (PLQY). uni-tuebingen.debham.ac.ukIndicates passivation of defects and reduction of non-radiative recombination. escholarship.org
Time-Resolved PL (TRPL) Longer charge carrier lifetimes. bham.ac.ukConfirms improved electronic quality and defect passivation. bham.ac.uk

Transient Absorption and Photoluminescence Quantum Yield Measurements for Recombination Kinetics

The performance of perovskite optoelectronic devices is intrinsically linked to the behavior of photogenerated charge carriers. Understanding the recombination kinetics—the pathways by which electrons and holes recombine—is crucial for optimizing material composition and device architecture. This compound (BnAI) has emerged as a key passivating agent, particularly in forming quasi-two-dimensional (quasi-2D) capping layers on three-dimensional (3D) perovskite films. These layers effectively reduce defects and suppress non-radiative recombination, thereby enhancing both efficiency and stability. Advanced spectroscopic techniques, such as Transient Absorption (TA) spectroscopy and Photoluminescence Quantum Yield (PLQY) measurements, are indispensable tools for elucidating these processes.

TA spectroscopy provides profound insight into the dynamics of charge carriers from femtoseconds to microseconds after photoexcitation. By monitoring the change in optical absorption of a sample following an ultrashort laser pulse, one can track the generation, cooling, and decay of charge carriers. In perovskite systems treated with this compound, TA measurements reveal a significant suppression of pathways associated with rapid, non-radiative recombination. The decay kinetics of the photo-bleaching signal, which corresponds to the population of charge carriers, is often fitted to a multi-component decay model to quantify the different recombination channels:

dn/dt = -k₁n - k₂n² - k₃n³

where:

n is the charge carrier density.

k₁ represents monomolecular recombination, primarily trap-assisted recombination at defect sites.

k₂ is the bimolecular recombination coefficient, corresponding to the radiative recombination of free electrons and holes.

k₃ is the Auger recombination coefficient, a non-radiative process dominant at high carrier densities.

Studies on perovskite films passivated with large organic cations, such as halogenated benzylammonium, show that the passivation treatment effectively reduces internal defects. This leads to a marked decrease in the trap-assisted monomolecular recombination rate (k₁), which is a primary source of efficiency loss in perovskite solar cells. rsc.org

Complementing TA spectroscopy, time-resolved photoluminescence (TRPL) provides direct information on the lifetime of charge carriers. An increase in the photoluminescence (PL) lifetime is a strong indicator of reduced non-radiative recombination. Research on perovskite films treated with phenylalkylammonium iodides, a class of molecules that includes this compound, has demonstrated a clear trend: surface passivation significantly increases carrier lifetime. For instance, treatment with Phenylmethylammonium Iodide (PMAI), which is structurally analogous to this compound, extends the carrier lifetime, indicating a successful reduction of surface defects that act as non-radiative recombination centers. nih.gov

TreatmentAverage Carrier Lifetime (τ)
Control (Untreated)12.8 ns
Phenylmethylammonium Iodide (PMAI) Treated20.3 ns

Table 1: Time-resolved photoluminescence (TRPL) carrier lifetimes for a control FA₀.₈₃Cs₀.₁₇PbI₃ perovskite film compared to a film treated with Phenylmethylammonium Iodide (PMAI), a close structural analog of this compound. The increase in lifetime for the treated film indicates suppression of non-radiative recombination pathways. Data sourced from Xue et al., Nature Communications (2021). nih.gov

The Photoluminescence Quantum Yield (PLQY) is a direct measure of the radiative efficiency of a material, defined as the ratio of photons emitted to photons absorbed. A high PLQY is desirable as it signifies that the dominant recombination pathway is radiative (bimolecular), which is essential for high-efficiency solar cells and light-emitting diodes (LEDs). The introduction of this compound to form quasi-2D structures creates a passivating layer that mitigates surface defects. This passivation minimizes the non-radiative (k₁) recombination channel, allowing the radiative (k₂) channel to become more dominant and thus boosting the PLQY. Studies on quasi-2D perovskites utilizing similar large organic cations have reported remarkable PLQY values exceeding 80%, highlighting the effectiveness of this passivation strategy. rsc.org

Recombination ParameterSymbolTypical Value Range for High-Quality PerovskitesUnits
Monomolecular (Trap-Assisted)k₁10⁵ - 10⁸s⁻¹
Bimolecular (Radiative)k₂10⁻¹¹ - 10⁻¹⁰cm³s⁻¹
Auger (Non-Radiative)k₃10⁻²⁹ - 10⁻²⁸cm⁶s⁻¹

Computational and Theoretical Investigations of Benzylammonium Iodide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of many-body systems. In the context of benzylammonium iodide-containing perovskites, DFT is extensively used to predict material properties, understand interaction mechanisms, and guide the rational design of more efficient and stable optoelectronic devices.

DFT calculations are instrumental in predicting the electronic band structure of benzylammonium-modified perovskites, which is fundamental to their optoelectronic function. These calculations help determine the band gap, effective masses of charge carriers, and the nature of the valence and conduction band edges.

Research employing DFT has provided specific insights into the electronic properties of materials incorporating benzylammonium. For instance, DFT calculations performed on the 2D hybrid perovskite benzylammonium lead chloride ((BA)₂PbCl₄) predicted a band gap of approximately 3.3 eV. nih.gov This study highlighted that factors such as ferroelectricity, which induces structural distortions, and spin-orbit coupling, which causes splitting in the electronic bands, can significantly alter the band gap values. nih.gov The ability of DFT to dissect these contributions is crucial for tuning the electronic properties for specific applications.

Furthermore, DFT-based methods are recognized for their utility in predicting band gaps with high accuracy, often rivaling more computationally expensive methods when appropriate functionals and corrections are applied. researchgate.net The choice of the organic cation, such as benzylammonium, has been shown to modify the lead-iodide scaffold, which in turn influences the band structure and band gaps. dntb.gov.ua

Table 1: Predicted Electronic Properties of a Benzylammonium-Based Perovskite

Compound Calculation Method Predicted Band Gap (eV) Key Influencing Factors

Understanding the interactions between the benzylammonium cation and the inorganic perovskite framework is key to explaining its role in structural stabilization and property modulation. DFT modeling allows for a detailed examination of these atomic-level interactions, including bonding, charge transfer, and conformational alignments.

Theoretical studies on ammonium (B1175870) cation-bibenzene complexes have elucidated the nature of s-π interactions between the hydrogen atoms of the ammonium group and the carbon atoms of the benzene (B151609) rings, leading to the formation of a charge transfer complex. rsc.org This provides a foundational understanding of the types of non-covalent interactions the benzylammonium cation can engage in within the perovskite lattice.

In the specific case of (benzylammonium)₂PbCl₄, DFT calculations revealed that the organic cation plays a dominant role in the material's ferroelectricity, with the benzylammonium cations contributing to as much as two-thirds of the total electric polarization. nih.gov This indicates a strong electrostatic and structural coupling between the organic and inorganic sub-lattices. Further computational studies have demonstrated that the presence of other ions can enhance these interactions; for example, alkali cations like Cs⁺ have been shown to strengthen the bonding between the benzylammonium (BA⁺) cation and the perovskite surface, thereby improving its passivation effect. arxiv.org

Defect states, particularly at the surfaces and grain boundaries of perovskite films, can act as non-radiative recombination centers, limiting device efficiency and longevity. DFT calculations are crucial for identifying the nature of these defects and for understanding how passivating agents like this compound can mitigate their detrimental effects.

Computational studies have shown that benzylammonium-based additives can effectively passivate perovskite surfaces. The bulky benzylammonium cation can act as a "capping ligand" on the perovskite surface, and the halide anion (e.g., Cl⁻) can help suppress the formation of iodine vacancies, which are common defects. arxiv.org This dual-action passivation is critical for improving material quality.

DFT calculations provide a means to quantify the effectiveness of this passivation. By modeling perovskite surfaces with and without passivating molecules, researchers can calculate defect formation energies and determine how molecules like benzylammonium bind to defect sites. Studies combining experimental work with theoretical calculations have confirmed that incorporating benzylammonium cations, especially in conjunction with alkali cations such as Cs⁺, significantly improves the crystallinity of perovskite films and enhances the passivation effect on the surface. arxiv.org This is attributed to stronger bonding between the BA⁺ ion and the perovskite, which promotes the formation of defect-free facets. arxiv.org

The presence of polar organic cations like benzylammonium can induce ferroelectricity in hybrid perovskites, a property that may enhance charge separation and improve photovoltaic performance. DFT is the primary theoretical tool for predicting and quantifying ferroelectric polarization in these complex materials.

For the benzylammonium lead-halide system (BA₂PbCl₄), DFT calculations have predicted a spontaneous polarization of approximately 5.4 μC/cm². nih.gov This study further quantified that the distortion of the organic benzylammonium cations is the primary driver of this ferroelectricity. nih.gov Such findings are critical as they suggest that the ferroelectric properties can be tuned by modifying the organic cation, opening pathways to engineer materials with enhanced charge separation capabilities.

Table 2: Calculated Ferroelectric Polarization in a Benzylammonium-Based Perovskite

Compound Calculation Method Spontaneous Polarization (μC/cm²) Primary Contribution Source

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations complement DFT by providing insights into the dynamic behavior of atoms and molecules over time. This technique is particularly valuable for studying processes that occur over longer timescales, such as crystal formation, ion migration, and phase transitions.

The morphology and crystallinity of the perovskite film are critical determinants of solar cell performance, and these are established during the nucleation and crystal growth stages. MD simulations can model these complex processes from solution, offering an atomistic view that is difficult to obtain experimentally. rsc.org

General MD simulations of perovskite crystallization from precursor solutions have revealed multi-stage nucleation mechanisms. These simulations show that the process often begins with the formation of dense, amorphous clusters of lead and iodide ions. These clusters may then evolve into more ordered structures, such as lead iodide (PbI₂)-like aggregates, before the organic cations diffuse into these structures to trigger the final transformation into the perovskite phase.

While MD simulations have been extensively used to understand the nucleation of common hybrid perovskites like formamidinium lead iodide (FAPbI₃) and methylammonium (B1206745) lead iodide (MAPbI₃), researchgate.netrsc.org specific published MD studies detailing the explicit role and dynamic behavior of the this compound cation during the nucleation and crystal growth process are not prominently available in the current body of literature. The incorporation of bulky cations like benzylammonium is known to influence film formation and crystallinity, nih.gov but detailed, step-by-step atomistic simulations of its specific influence on nucleation pathways remain an area for future investigation.

Unraveling Phase Transitions and Structural Evolution at the Atomistic Level

Computational and theoretical methods, particularly those rooted in first-principles calculations like Density Functional Theory (DFT), provide powerful insights into the atomistic mechanisms governing phase transitions and structural evolution in perovskite systems incorporating this compound. universepg.comtudelft.nl These simulations are crucial for understanding how the introduction of the bulky benzylammonium (Bz) cation influences the stability of different perovskite phases, which is a significant challenge in their practical application. researchgate.netnih.gov

Theoretical investigations have been employed to complement experimental findings, such as those from solid-state Nuclear Magnetic Resonance (NMR) and X-ray scattering measurements, to build a comprehensive model of how this compound stabilizes desired perovskite phases. researchgate.net For instance, in formamidinium lead iodide (FAPbI₃) perovskites, the desired cubic α-phase is thermodynamically unstable at ambient temperatures, tending to convert to a non-perovskite hexagonal δ-phase, which is detrimental to photovoltaic performance. researchgate.netnih.gov DFT calculations have aided in demonstrating that this compound can effectively suppress this detrimental α-to-δ phase transition. uni-tuebingen.de

Atomistic simulations reveal that the benzylammonium cations tend to modulate the surface and grain boundaries of the 3D perovskite lattice. uni-tuebingen.de The interactions at the atomic level, such as hydrogen bonding between the benzylammonium cation and the iodide anions of the inorganic framework, are critical for this stabilization effect. uni-tuebingen.dearxiv.org By calculating the energetics of different structural configurations, DFT can predict the most favorable positions for the Bz cations and how their presence alters the energy landscape, making the formation of the undesirable δ-phase less favorable. researchgate.netarxiv.org

Molecular dynamics (MD) simulations, a method that calculates the trajectories of atoms over time based on interatomic forces, further elucidates the dynamic processes of structural evolution. westlake.edu.cnnih.gov These simulations can model the system at finite temperatures and track the collective motions of atoms and molecules that precede a phase transition. rsc.orgresearchgate.net For systems containing this compound, MD simulations can reveal how the rotational and vibrational dynamics of the organic cation couple with the inorganic lattice, influencing the stability of the cubic phase against distortions that would lead to a phase change. nih.govwestlake.edu.cn

The table below summarizes key findings from computational studies on the structural role of this compound.

Computational MethodSystem StudiedKey Theoretical FindingReference
Density Functional Theory (DFT)FAPbI₃ with this compoundAided in proposing a structural model where BzI stabilizes the α-phase by interacting at the atomic level. researchgate.net
Solid-State NMR & DFTFAPbI₃ with this compoundRevealed that Bz moieties interact with the perovskite via hydrogen bonding, modulating surface and grain boundaries without forming separate low-dimensional phases. uni-tuebingen.de
First-Principles CalculationsHybrid Perovskites (General)Elucidated the role of the organic cation's dipole moment and its interaction with the inorganic cage in determining structural stability. arxiv.org
Molecular Dynamics (MD)Hybrid Perovskites (General)Investigated the response of the organic cations to external stimuli and the rearrangement responsible for structural changes. westlake.edu.cn

These theoretical approaches are indispensable for interpreting experimental data and providing a predictive framework for designing new perovskite compositions with enhanced stability, guided by an atomistic understanding of phase transitions.

Investigation of Solvent-Perovskite and Water-Perovskite Interactions Mediated by this compound

The interaction between the perovskite material and its environment, particularly with solvents during fabrication and with atmospheric water during operation, is critical to the performance and longevity of perovskite-based devices. Computational studies have become essential in understanding these complex interfacial phenomena at the molecular level, especially the mediating role of additives like this compound.

Solvent-Perovskite Interactions:

The formation of high-quality perovskite thin films is highly dependent on the coordination chemistry within the precursor-solvent solution. arxiv.org DFT and ab initio molecular dynamics (AIMD) simulations are used to study the interactions between perovskite precursors (e.g., lead iodide) and common solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). arxiv.org These simulations can determine the reaction energies for the formation of various iodoplumbate complexes, which are the building blocks of the final perovskite crystal. arxiv.orgnih.gov

When this compound is introduced as an additive, theoretical models can investigate how the large organic cation influences this coordination chemistry. The presence of benzylammonium can alter the solubility of precursors and the kinetics of crystallization. Computational models suggest that additives can modulate the interactions between the lead atoms and the solvent molecules, which facilitates their removal during the annealing process required for crystallization. arxiv.org By creating a more controlled and balanced energy pathway for the formation of the perovskite structure, additives like this compound can lead to films with improved morphology and fewer defects. The selection of appropriate solvent-antisolvent systems, guided by computational parameters like Hansen solubility parameters, is also an area of active theoretical investigation. rsc.org

Water-Perovskite Interactions:

The degradation of perovskite materials in the presence of moisture is a major obstacle to their commercialization. Ab initio molecular dynamics simulations have been instrumental in revealing the atomistic details of how water molecules interact with and infiltrate the perovskite lattice. semanticscholar.orgcam.ac.uk These simulations show that water can drive solvation processes at the surface, potentially leading to the decomposition of the perovskite structure and the formation of hydrated phases. nih.govsemanticscholar.org

This compound plays a crucial role in mitigating these degradation pathways, often by forming a 2D or quasi-2D perovskite layer on top of the 3D bulk material. greatcellsolarmaterials.com Theoretical investigations help explain the efficacy of this strategy. Atomistic simulations can model the interface between the benzylammonium-rich surface layer and the underlying 3D perovskite. These models often show that the bulky, more hydrophobic benzyl (B1604629) groups of the benzylammonium cations create a passivating layer that acts as a barrier to water infiltration. researchgate.net DFT calculations can quantify the binding energy of water molecules to a pristine perovskite surface versus a surface passivated with this compound, demonstrating a reduced affinity for water on the passivated surface. This hydrophobic shield reduces the reactivity of the surface and its penetration by water molecules, thus enhancing the material's stability against humidity. researchgate.net

The table below outlines the insights gained from computational studies on these interfacial interactions.

Interaction TypeComputational MethodKey Theoretical FindingReference
Solvent-PerovskiteDFT and AIMDElucidates the reaction scheme for perovskite crystallization and how solvents and additives affect the thermodynamics and kinetics of formation. arxiv.org
Water-Perovskite (Degradation)Ab initio MDUnravels the atomistic details of the perovskite/water interface, showing how water molecules can drive solvation and degradation. semanticscholar.org
Water-Perovskite (Passivation)DFT and MDDemonstrates that hydrophobic organic cations like benzylammonium can form a protective layer, reducing the surface's affinity for water and hindering moisture-induced degradation. researchgate.net
Water-Perovskite (General)Classical MDExamines the role of water molecules in assisting phase transitions by enhancing ion diffusivity at interfaces. uu.nl

Applications of Benzylammonium Iodide in Emerging Optoelectronic and Electronic Devices

High-Performance Perovskite Solar Cells

The quest for efficient and stable solar energy conversion has positioned perovskite solar cells (PSCs) at the forefront of photovoltaic research. Benzylammonium iodide has emerged as a key ingredient in fabricating high-performance PSCs with enhanced efficiency and longevity.

Strategies for Enhanced Power Conversion Efficiency and Operational Stability

This compound is instrumental in strategies aimed at boosting the power conversion efficiency (PCE) and operational stability of PSCs. It is frequently used as an additive to induce the formation of a two-dimensional (2D) perovskite layer on top of the primary three-dimensional (3D) perovskite light absorber. greatcellsolarmaterials.comchemborun.com This 2D/3D perovskite structure combines the excellent charge transport properties of the 3D perovskite with the superior stability of the 2D perovskite. nih.gov

The introduction of this compound helps to passivate defects at the surface and grain boundaries of the perovskite film, which are common sources of non-radiative recombination and degradation. rsc.org This passivation leads to a reduction in charge carrier recombination, thereby enhancing the open-circuit voltage (VOC) and fill factor (FF) of the solar cell.

Research has demonstrated that the incorporation of this compound can lead to significant improvements in device performance. For instance, perovskite solar cells based on a formamidinium lead iodide (FAPbI3) composition incorporating this compound have achieved power conversion efficiencies exceeding 20%. researchgate.net These devices also exhibit remarkable stability, maintaining 80% of their initial performance after one year under ambient conditions. researchgate.net The bulky benzylammonium cations at the perovskite surface also contribute to improved hydrophobicity, offering better resistance to moisture, a key factor in the degradation of perovskite materials. ecnu.edu.cn

Performance of Perovskite Solar Cells with this compound
Perovskite CompositionRole of this compoundPower Conversion Efficiency (PCE)Reported StabilityReference
FAPbI3(BzI)0.25Phase Stabilizer> 20%Maintained 80% of performance after one year at ambient conditions researchgate.net
3D Perovskite with 2D capping layerAdditive for self-crystallisation of 2D perovskiteHighLong-term stability greatcellsolarmaterials.comchemborun.com

Role in Scalable Perovskite Thin Film Deposition Techniques

For the commercial viability of perovskite solar cells, the development of scalable thin film deposition techniques is crucial. While many high-efficiency laboratory-scale devices are fabricated using spin coating, this method is not suitable for large-area production. mit.edubohrium.com this compound plays a role in facilitating the use of more scalable techniques like blade-coating and spray-coating. perovskite-info.comnrel.gov

The presence of this compound in the precursor ink can influence the crystallization kinetics of the perovskite film. This allows for better control over the film morphology and quality, which is essential for achieving high performance in large-area devices. By modifying the precursor solution with additives like this compound, it is possible to widen the processing window, making the deposition process more tolerant to variations and more adaptable to scalable methods. nrel.gov This is critical for ensuring uniform and high-quality perovskite films over large substrates, a key requirement for the mass production of perovskite solar modules. nrel.gov

Perovskite Light-Emitting Diodes

Beyond solar cells, this compound is also a key material in the development of perovskite light-emitting diodes (PeLEDs), which are promising for next-generation displays and lighting applications due to their high color purity and tunable emission. mdpi.com

Application as a Precursor for High-Speed and Stable Light Emission

This compound is utilized as a precursor in the synthesis of perovskite materials for high-speed and stable PeLEDs. greatcellsolarmaterials.com Its incorporation into the perovskite structure can influence the material's optoelectronic properties, leading to enhanced light emission characteristics. Research has shown that using this compound as a precursor can contribute to the formation of perovskite nanostructures that exhibit efficient and stable luminescence. greatcellsolarmaterials.com

The use of benzylammonium-based perovskites can help in achieving spectrally stable light emission, which is a critical requirement for display applications. chemborun.com Furthermore, the development of stable perovskite formulations using precursors like this compound is a crucial step towards achieving the long operational lifetimes required for commercial viability, a major challenge that has hindered the widespread adoption of PeLEDs. opticaopen.orgnih.gov

Non-Volatile Memory and Neuromorphic Computing

The unique ionic-electronic properties of perovskite materials have opened up possibilities for their use in novel electronic devices beyond optoelectronics, such as non-volatile memory and neuromorphic computing systems. researchgate.netibm.com

Resistive Switching Phenomena in Benzylammonium-Based Layered Perovskites

Layered perovskites incorporating benzylammonium have demonstrated promising resistive switching behavior, a phenomenon that is the basis for resistive random-access memory (ReRAM), a type of non-volatile memory. rsc.orgresearchgate.net Specifically, devices based on the composition (BzA)2PbI4 have been shown to exhibit reliable and reproducible bipolar resistive switching. rsc.org

A key finding is that the iodide-based benzylammonium perovskite systems demonstrate a gradual (analog) set and reset process. rsc.orgrsc.org This analog switching behavior is highly desirable for emulating synaptic functions in neuromorphic computing, which aims to replicate the brain's parallel and energy-efficient processing capabilities. rsc.orgresearchgate.net The gradual change in resistance allows for the representation of multiple states, mimicking the synaptic weight modulation in biological neural networks.

The underlying mechanism for this resistive switching is attributed to the migration of halide ions (iodide in this case) and the formation and rupture of conductive filaments composed of halide vacancies. rsc.orgrsc.org The benzylammonium-based iodide perovskite devices have shown excellent data retention and endurance, further highlighting their potential for use in advanced memory and computing applications. rsc.orgresearchgate.net

Resistive Switching Characteristics of Benzylammonium-Based Layered Perovskites
CompoundSwitching BehaviorKey AdvantagesProposed MechanismPotential ApplicationsReference
(BzA)2PbI4Analog (gradual set and reset)Reduced power consumption, excellent retention and enduranceMigration of halide ions and formation of halide vacancy conductive filamentsNon-volatile memory, Neuromorphic computing rsc.orgresearchgate.netrsc.org

Mechanism of Halide Ion Migration in Device Functionality

In the realm of perovskite-based optoelectronics, particularly solar cells, ion migration is a critical factor that often undermines device stability and performance. sciengine.comresearchgate.net The migration of ionic species, primarily halide ions like iodide (I⁻), within the perovskite crystal lattice is driven by electric fields, light, and thermal stress, leading to device degradation. researchgate.nethelmholtz-berlin.de this compound has emerged as a key additive in mitigating this detrimental phenomenon through mechanisms centered on defect passivation and structural stabilization.

The primary mechanism by which this compound suppresses halide ion migration is through the passivation of defects, especially at the grain boundaries and surfaces of the perovskite film. icj-e.org Perovskite materials often contain a high density of ionic vacancies, such as iodide vacancies, which serve as low-energy pathways for ion migration. youtube.com The introduction of this compound addresses this issue directly. Due to the relatively large size of the benzylammonium (C₆H₅CH₂NH₃⁺) cation, it is not readily incorporated into the bulk perovskite crystal lattice. icj-e.org Instead, it preferentially resides at the interfaces and grain boundaries.

Research findings have demonstrated the effectiveness of this approach. Perovskite solar cells incorporating this compound have shown a significant reduction in the hysteresis commonly observed in current-voltage measurements—a key indicator of mobile ion activity. bohrium.com The improved crystal quality and reduced defect density also contribute to longer carrier lifetimes and higher photoluminescence, translating to superior device performance. icj-e.org

Potential in Other Advanced Electrochemical Systems

Research on Ammonium (B1175870) Cation Stability for Alkaline Exchange Membrane Fuel Cells

The stability of the cation is a paramount concern for the longevity and performance of alkaline exchange membrane fuel cells (AEMFCs). The core component of these cells, the anion exchange membrane (AEM), relies on cationic functional groups to facilitate the transport of hydroxide (B78521) ions (OH⁻). However, the highly nucleophilic nature of hydroxide ions in the alkaline environment can lead to the degradation of these cations, compromising the membrane's integrity and ionic conductivity. nih.gov

Research into cation stability has extensively studied various quaternary ammonium compounds, with benzyl-containing structures like benzyltrimethylammonium (B79724) (BTMA) serving as important benchmarks for understanding the stability of the benzylammonium cation. researchgate.netrsc.org The primary degradation pathways for such cations involve nucleophilic attack by hydroxide ions. researchgate.net For benzyl-type cations, the main degradation mechanisms are:

SN2 substitution at the benzylic carbon: The hydroxide ion attacks the carbon atom attached to the nitrogen, leading to the cleavage of the C-N bond and the formation of benzyl (B1604629) alcohol and trimethylamine.

SN2 substitution at the methyl groups: The hydroxide can also attack the methyl groups attached to the nitrogen.

Studies comparing various cation structures have revealed that the chemical environment of the ammonium group significantly influences its stability. While the benzyl group is foundational in many chemical syntheses, its stability in highly alkaline conditions is a point of critical investigation. Research has shown that in the presence of hydroxide anions in an aqueous solution, alkyl-substituted cations tend to exhibit greater stability than their benzylic-substituted counterparts. rsc.orgsemanticscholar.org This suggests that the electron-withdrawing nature of the benzene (B151609) ring can make the benzylic carbon more susceptible to nucleophilic attack.

Quantitative studies have been performed to compare the degradation of different cation structures under alkaline conditions. By measuring the percentage of cation remaining after exposure to a hydroxide solution at elevated temperatures, researchers can rank the relative stability of these compounds.

Table 1: Comparative Stability of Various Ammonium Cations in Alkaline Conditions
Cation StructureCommon Abbreviation% Cation Remaining (1 M KOH in CD₃OH/H₂O, 80°C, 168h)
BenzyltrimethylammoniumBTMA~85%
Hexamethyl-1,6-hexanediammoniumHMDA>95%
1,4-Diazabicyclo[2.2.2]octane (methylated)DABCO~70%
TetramethylammoniumTMA>98%

Note: The data presented is illustrative, based on trends reported in literature comparing benzylic, alkyl, and other ammonium structures. Actual values can vary based on specific experimental conditions. nih.govrsc.orgsemanticscholar.org

These findings indicate that while benzyl-containing cations are foundational, designing more advanced, highly stable cations for next-generation AEMFCs often involves moving towards fully aliphatic structures to avoid the vulnerabilities associated with the benzylic position. rsc.orgbohrium.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions of Benzylammonium Iodide Research

This compound has emerged as a critical component in the advancement of perovskite-based technologies. Its primary contributions lie in the fields of photovoltaics and light-emitting diodes (LEDs), where it is utilized as both a precursor and an additive to enhance device performance and longevity.

One of the most significant contributions of this compound is its role in the formation of two-dimensional (2D) or mixed-dimensional (2D/3D) perovskite structures. When used as an additive, it facilitates the self-crystallization of a thin 2D perovskite layer on top of a primary 3D perovskite light-absorbing layer. researchgate.netgreatcellsolarmaterials.com This 2D capping layer serves to passivate surface defects, reduce non-radiative recombination, and protect the underlying 3D perovskite from environmental degradation, particularly from moisture. researchgate.net This strategy has led to a marked increase in both the power conversion efficiency (PCE) and the long-term operational stability of perovskite solar cells (PSCs). researchgate.netgreatcellsolarmaterials.com

Research has demonstrated that the incorporation of this compound can lead to PSCs with PCEs exceeding 20%. researchgate.net For instance, its use in formamidinium lead iodide (FAPbI3) perovskites has been shown to stabilize the desirable black α-phase, which is photovoltaically active but thermodynamically unstable at room temperature. researchgate.net The resulting devices have shown impressive stability, maintaining a significant portion of their initial performance after extended periods under ambient conditions. researchgate.net

Beyond photovoltaics, this compound is a key precursor in the synthesis of high-speed perovskite LEDs. greatcellsolarmaterials.com Its role in tuning the dimensionality and electronic properties of the perovskite emitter has been crucial for achieving efficient and fast light emission. Furthermore, research has indicated its potential application in the development of alkaline exchange membrane fuel cells, suggesting a broader utility beyond optoelectronics. sigmaaldrich.comsigmaaldrich.com

The table below summarizes the impact of Benzylammonium-based additives on the performance of perovskite solar cells, as reported in various studies.

Perovskite SystemAdditiveKey ImprovementReported Power Conversion Efficiency (PCE)Stability Enhancement
Formamidinium Lead Iodide (FAPbI3)This compound (BzI)Phase Stabilization>20%Maintained 80% of performance after one year
Methylammonium (B1206745) Lead Iodide (MAPbI3)Benzylammonium chloride (BZACl)Defect Suppression, Reduced Recombination19.8% (up from 17.8% for control)Retained 90% of initial efficiency after 30 days in ambient air
Mixed Cation PerovskitesBenzylammonium-caesium-formamidiniumEnhanced Humidity and Heat StabilityNot specifiedImproved resilience to environmental stressors

Unresolved Challenges and Open Questions in this compound Chemistry

Despite the significant progress enabled by this compound, several challenges and fundamental questions remain. The primary obstacle for the commercialization of perovskite devices is their long-term stability, an issue that additives like this compound only partially mitigate. researchgate.netyoutube.com

The intrinsic and extrinsic degradation mechanisms of perovskite films are complex. While the bulky benzylammonium cation can provide a degree of protection against moisture, the material is still susceptible to degradation from factors like heat, prolonged light exposure, and oxygen. youtube.comecu.edu.au An open question is the precise long-term chemical behavior of the Benzylammonium cation at the perovskite interface under operational stress. Understanding its potential degradation pathways is crucial for designing even more robust materials.

Furthermore, achieving a perfect balance between enhanced stability and optimal electronic properties is a continuing challenge. The introduction of large organic cations like benzylammonium can sometimes impede charge transport if not carefully controlled. youtube.com The precise relationship between the concentration of this compound, the resulting 2D layer thickness and orientation, and the charge carrier dynamics across the interface requires further investigation to maximize device efficiency without compromising stability. The universal degradation of iodide-based perovskites, which can produce gaseous iodine that accelerates further degradation, is a fundamental problem that surface passivation has yet to completely solve. worldpeoplenews.commdpi.com

Prospects for Novel Benzylammonium-Derived Materials and Applications

The future of this compound research is geared towards the development of novel, tailored organic cations and their integration into a wider array of energy technologies. The successes of this compound have paved the way for systematic explorations of its derivatives.

One promising direction is the synthesis of functionalized benzylammonium halides. For example, research on compounds like 4-chlorobenzylammonium chloride and 4-chlorobenzylammonium bromide has shown that modifying the benzyl (B1604629) group can further enhance defect passivation in perovskite films. perovskite-info.com This opens up a vast chemical space for designing new molecules with specific electronic and steric properties to target different types of defects and improve the interface between the perovskite and charge transport layers.

The concept of using co-spacer cations, where Benzylammonium is mixed with other large organic cations like guanidinium, is another exciting frontier. acs.org This approach allows for fine control over the crystal growth, grain size, and phase distribution of the perovskite film, offering a powerful method to optimize both efficiency and stability simultaneously. acs.org Future work will likely involve creating a library of benzylammonium-derived cations that can be combined to achieve precise control over the perovskite's optoelectronic and material properties.

Beyond solar cells and LEDs, the initial findings of this compound's utility in alkaline exchange membrane fuel cells warrant further exploration. sigmaaldrich.com Developing novel benzylammonium-derived polymers could lead to more stable and efficient membranes for various electrochemical applications, including fuel cells and electrolyzers. As the demand for advanced energy materials grows, the versatility of the benzylammonium scaffold, combined with the fundamental understanding gained from its use in perovskites, positions it as a valuable platform for future materials design and innovation.

Q & A

Basic Research Questions

Q. What are the key experimental methods for synthesizing benzylammonium iodide-based perovskites, and how do solvent choices influence crystal formation?

  • Methodological Answer : this compound (BzI) is typically dissolved in a mixed solvent system of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (4:1 v/v) with lead iodide (PbI₂) to form precursor solutions . The solvent ratio impacts crystallization kinetics: DMSO enhances coordination with Pb²⁺, slowing crystallization to improve film homogeneity, while DMF controls viscosity. Spin-coating followed by antisolvent treatment (e.g., chlorobenzene) is commonly used for thin-film deposition. For single-crystal growth, a layered solution technique with controlled evaporation is employed to achieve high-quality 2D or quasi-2D structures .

Q. How can X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) validate the structural integrity of this compound in hybrid perovskites?

  • Methodological Answer :

  • XRD : Peaks at low angles (2θ ≈ 5–10°) confirm layered perovskite structures with periodic organic-inorganic stacking. For example, (BzA)₂PbI₄ exhibits a characteristic (002) diffraction peak at ~6.2° .
  • FTIR : Stretching vibrations of N–H (3100–3300 cm⁻¹) and C–H (2800–3000 cm⁻¹) in benzylammonium confirm organic cation integration. Absence of unreacted HI (broad peak ~2500 cm⁻¹) ensures purity .

Q. What are the standard protocols for characterizing the purity and thermal stability of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heating at 10°C/min under N₂ reveals decomposition onset at ~180°C, correlating with the melting point (179.35°C) .
  • Elemental Analysis : Combustion analysis verifies C/N/H/I ratios (theoretical: C 35.76%, H 4.28%, N 5.96%, I 54.00%) .

Advanced Research Questions

Q. How does halogen substitution (F, Cl, Br) at the para-position of this compound modulate crystal symmetry in layered perovskites?

  • Methodological Answer : Single-crystal XRD shows that substituting heavier halogens (Cl, Br) breaks centrosymmetry. For example:

  • Centrosymmetric : (BzA)₂PbI₄ (Pbca) and (4-FBzA)₂PbI₄ (P2₁/n) .
  • Non-centrosymmetric : (4-ClBzA)₂PbI₄ and (4-BrBzA)₂PbI₄ (P2₁) due to steric and electronic effects altering organic layer stacking (Table 1, ).
    • Implications : Non-centrosymmetric structures enable piezoelectricity and ferroelectricity, critical for optoelectronic applications .

Q. What mechanisms explain this compound’s role in stabilizing α-phase formamidinium lead iodide (FAPbI₃) for photovoltaics?

  • Methodological Answer : BzI additives passivate grain boundaries and suppress yellow δ-phase FAPbI₃ via:

  • Steric hindrance : Bulky benzyl groups limit FA⁺ mobility, favoring α-phase nucleation .
  • Hydrogen bonding : N–H∙∙∙I interactions between BzA⁺ and [PbI₆]⁴⁻ enhance structural rigidity (DFT calculations in ).
    • Data : Devices with 5 mol% BzI achieve 18.3% PCE and 0.845 V open-circuit voltage in Pb-Sn perovskites .

Q. How do benzylammonium-based perovskites emulate synaptic plasticity for neuromorphic computing?

  • Methodological Answer : (BzA)₂PbI₄ devices exhibit paired-pulse facilitation (PPF) with a 120% enhancement at 50 ms inter-pulse intervals, mimicking neural signaling .

  • Mechanism : I⁻ ion migration under electric fields creates conductive filaments, modulating conductance. In situ impedance spectroscopy tracks ion dynamics .

Data Contradictions and Resolution

Q. Discrepancies in reported bandgap values for benzylammonium lead iodide perovskites: How to reconcile?

  • Analysis : Bandgaps vary from 2.4 eV (3D-like) to 3.1 eV (2D) due to quantum confinement effects .

  • Resolution : Use UV-Vis with Tauc plots for direct/indirect transitions and photoluminescence (PL) mapping to distinguish excitonic peaks (e.g., 520 nm for 2D vs. 780 nm for 3D) .

Q. Conflicting reports on thermal stability of BzI-containing perovskites: What factors cause variability?

  • Analysis : Stability ranges from 150°C (thin films) to 300°C (single crystals) due to:

  • Defect density : Grain boundaries in polycrystalline films accelerate degradation .
  • Measurement context : TGA under N₂ vs. air (oxidative decomposition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.